molecular formula C10H7F3O2 B15127066 2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid

2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15127066
M. Wt: 216.16 g/mol
InChI Key: SDLPIXYQXDFOTL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H7F3O2 It is characterized by the presence of a cyclopropane ring substituted with fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorobenzyl chloride with difluorocarbene, generated in situ from a difluoromethylating agent such as difluoromethyl phenyl sulfone. The reaction is carried out under basic conditions, often using a strong base like potassium tert-butoxide, in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the cyclopropane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
  • 2,2-Difluoro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
  • 2,2-Difluoro-1-(4-bromophenyl)cyclopropane-1-carboxylic acid

Uniqueness

2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific arrangement of fluorine atoms and the cyclopropane ring. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7F3O2/c11-7-3-1-6(2-4-7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15)

InChI Key

SDLPIXYQXDFOTL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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